molecular formula C7H8N2O B11922898 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one

7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one

Katalognummer: B11922898
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: YWXHLEVAFYDALX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural resemblance to naturally occurring alkaloids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of pyrrole derivatives with formamide or formic acid, followed by cyclization under acidic or basic conditions . Another approach includes the use of multicomponent reactions, where pyrrole, aldehydes, and amines are reacted together in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one is unique due to its specific ring fusion and the presence of both pyrrole and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

7,8-dihydro-4H-pyrrolo[1,2-a]pyrimidin-6-one

InChI

InChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h1,4H,2-3,5H2

InChI-Schlüssel

YWXHLEVAFYDALX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N2C1=NC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.